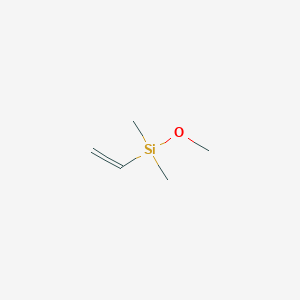
Methoxydimethylvinylsilane
Übersicht
Beschreibung
Methoxydimethylvinylsilane, also known as Dimethoxymethylvinylsilane or Methyldimethoxyvinylsilane, is a chemical compound with the linear formula: CH3Si(OCH3)2CH=CH2 . It has a molecular weight of 132.23 .
Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of n20/D 1.395 (lit.) and a density of 0.884 g/mL at 25 °C (lit.) . Its boiling point is 106 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Chromatographic Applications
Methoxydimethylvinylsilane has been utilized in chromatography. For instance, dimethyldichlorosilane, a related compound, was used to deactivate hydroxyl groups in a porous polymer for high-performance liquid chromatography (HPLC) packing, influencing chromatographic behavior significantly (Gawdzik, Matynia, & Osypiuk, 1998).
Surface Treatment and Biocompatibility
This compound and similar compounds have been applied in surface treatments to enhance biocompatibility. Research has shown that polydimethylsiloxane (PDMS) surfaces modified with compounds like this compound can significantly improve cell adhesion and proliferation, which is crucial in fields like mechanobiology and microfluidic chips (Chuah et al., 2015).
Wood-Polymer Combinations
In the wood industry, alkoxysilane coupling agents, including this compound, have been investigated for their ability to modify wood properties. These agents have shown potential in enhancing the link between cell walls and polymers, leading to improved antishrink efficiencies and dimensional stability in wood-polymer combinations (Schneider & Brebner, 1985).
Biomedical Applications
This compound-related compounds have also found applications in biomedical fields. For instance, modified PDMS has been used in creating scaffolds with varied elastic moduli, influencing the behavior of vascular smooth muscle cells. This has implications in understanding cell-substrate interactions and developing materials with biomechanical properties similar to biological tissues (Brown, Ookawa, & Wong, 2005).
Hydrophilic and Hydrophobic Surface Modifications
Surface modification of materials like silica to achieve hydrophilic, hydrophobic, or super-hydrophobic properties is another application. This compound and related compounds can modify surfaces to alter their interaction with water, which has various industrial and research applications (García et al., 2007).
Electronic and Optoelectronic Applications
In the field of electronics and optoelectronics, polysilanes including this compound derivatives have been studied. These compounds can be tailored to modify properties like band gap energy levels, stability, and interaction with inorganic substrates, which is desirable for various electronic applications (Cleij, King, & Jenneskens, 2000).
Environmental and Material Science
This compound has been researched for environmental and material science applications. For instance, its derivatives have been used as non-aqueous electrolyte solvents in lithium-ion batteries, showing potential for improving battery performance and stability (Amine et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethenyl-methoxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OSi/c1-5-7(3,4)6-2/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFVQEIPPHHQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937090 | |
| Record name | Ethenyl(methoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16546-47-7 | |
| Record name | Ethenylmethoxydimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16546-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxydimethylvinylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016546477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethenyl(methoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxydimethylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



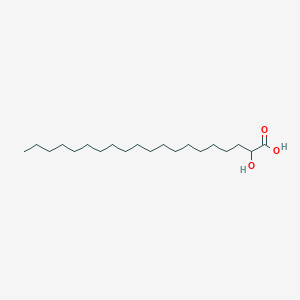


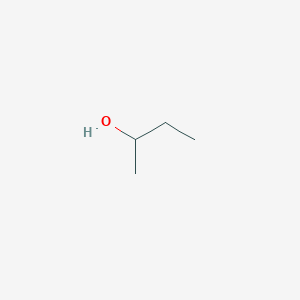

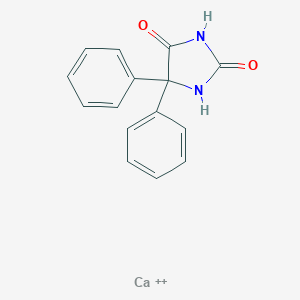


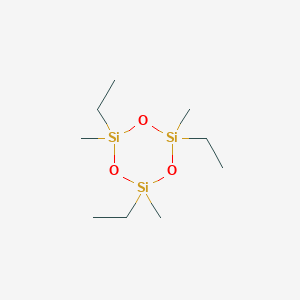

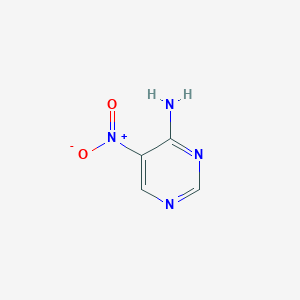
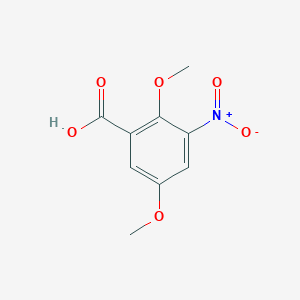
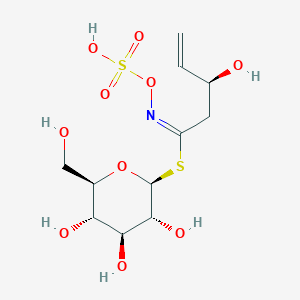
![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)